molecular formula C19H24F3NO4S B2525524 N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1797331-47-5

N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2525524
CAS No.: 1797331-47-5
M. Wt: 419.46
InChI Key: WLKLLBQTMWFZAH-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This particular compound features a unique structure with a methoxyadamantane moiety and a trifluoromethoxybenzene sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, including the formation of the methoxyadamantane moiety and the subsequent attachment of the trifluoromethoxybenzene sulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and could be explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can be compared with other sulfonamide-based compounds, such as sulfamethazine and sulfadiazine.

Similar Compounds

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4S/c1-26-18(14-7-12-6-13(9-14)10-15(18)8-12)11-23-28(24,25)17-5-3-2-4-16(17)27-19(20,21)22/h2-5,12-15,23H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKLLBQTMWFZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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